2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde
Overview
Description
The compound “2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde” is likely to be an aromatic compound due to the presence of a benzene ring. It has a trifluoromethoxy group (-OCF3) and a phenylmethoxy group (-OCH2C6H5) attached to the benzene ring. The presence of the aldehyde functional group (-CHO) makes it a part of the aldehyde family of organic compounds .
Scientific Research Applications
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of research. A study by Qutob et al. (2022) discusses the use of AOPs in degrading acetaminophen from aqueous media, highlighting the generation of various by-products and their biotoxicity. This research can indirectly relate to the environmental applications of related benzaldehyde derivatives in pollution treatment and the prediction of reactive sites in molecules using computational methods (Qutob et al., 2022).
Lignin Degradation
Another relevant area is the degradation of lignin into aromatic aldehydes, which involves the catalytic oxidation of lignins into valuable chemicals like vanillin and syringaldehyde. A review by Tarabanko and Tarabanko (2017) covers the processes governing lignin's catalytic oxidation, indicating the significance of understanding the reactivity of aromatic aldehydes in synthesizing valuable chemicals from biomass (Tarabanko & Tarabanko, 2017).
Organic Pollutants Treatment
The treatment of organic pollutants using oxidoreductive enzymes in conjunction with redox mediators is explored by Husain and Husain (2007). This enzymatic approach offers insights into the degradation of recalcitrant compounds, potentially including derivatives of benzaldehyde, enhancing the efficiency and range of substrate degradation (Husain & Husain, 2007).
Mechanism of Action
Target of Action
Similar compounds like p-methoxy benzaldehyde have been used in the fields of spices, medicine, cosmetics, and food additives due to their remarkable properties .
Mode of Action
It’s known that p-methoxy benzaldehyde can be synthesized by oxidizing the c–h bond of p-methoxy toluene to an aldehyde group . This might provide some insights into the possible interactions of 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde with its targets.
Properties
IUPAC Name |
2-phenylmethoxy-4-(trifluoromethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)21-13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRWEBKPSBHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226251 | |
Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321963-80-7 | |
Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1321963-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylmethoxy)-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201226251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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